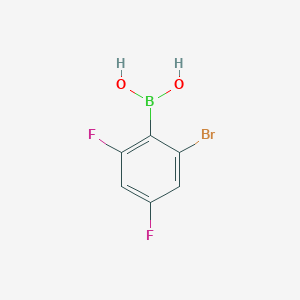

(2-Bromo-4,6-difluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(2-bromo-4,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXLFROUJDNFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673884 | |

| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315339-48-0 | |

| Record name | Boronic acid, B-(2-bromo-4,6-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315339-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Bromo-4,6-difluorophenyl)boronic acid CAS number and properties

An In-depth Technical Guide to (2-Bromo-4,6-difluorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery

Abstract

(2-Bromo-4,6-difluorophenyl)boronic acid has emerged as a pivotal reagent in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature—featuring a reactive boronic acid group for cross-coupling, a bromine atom for subsequent functionalization, and two fluorine substituents for modulating physicochemical properties—makes it an exceptionally valuable building block. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, its primary application in Suzuki-Miyaura cross-coupling reactions, a validated experimental protocol, and its strategic importance in the design of novel therapeutics.

Introduction to (2-Bromo-4,6-difluorophenyl)boronic acid

Boronic acids are a class of organoboron compounds that have become indispensable tools in modern synthetic chemistry due to their stability, low toxicity, and versatile reactivity.[1] Since the approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug, interest in these compounds has surged, leading to several other FDA-approved drugs and numerous candidates in clinical trials.[1][2][3]

(2-Bromo-4,6-difluorophenyl)boronic acid is a specialized reagent that offers a unique combination of reactive sites. The boronic acid moiety is primarily utilized for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] The strategic placement of two fluorine atoms on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa. Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for secondary diversification of the molecular scaffold through additional cross-coupling or other transformations. This multi-functionality makes it a highly sought-after starting material for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1315339-48-0 | [6] |

| Molecular Formula | C₆H₄BBrF₂O₂ | [6] |

| Molecular Weight | 236.81 g/mol | [6] |

| Appearance | Typically an off-white to light yellow powder. | [7][8] |

| Melting Point | Data not available in provided search results. For comparison, similar compounds like 2,6-difluorophenylboronic acid melt at 147-149 °C and 2,4-difluorophenylboronic acid melts at 247-250 °C. | [8][9] |

| Solubility | Generally soluble in organic solvents like DMSO and methanol, with slight solubility in chloroform. | [8] |

The Synthetic Utility in Suzuki-Miyaura Cross-Coupling

The primary application of (2-Bromo-4,6-difluorophenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The causality behind each step is critical for optimizing reaction conditions.

-

Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which undergoes oxidative addition with the electrophilic coupling partner (e.g., an aryl halide, R¹-X). This step forms a Pd(II) intermediate.[5]

-

Activation & Transmetalation : The boronic acid is not inherently reactive enough for the next step. A base (e.g., Na₂CO₃, CsF) is required to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then undergoes transmetalation with the Pd(II) complex, transferring its organic group (R²) to the palladium center and displacing the halide.[4][5]

-

Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate, which forms the new C-C bond in the desired product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Workflow

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of (2-Bromo-4,6-difluorophenyl)boronic acid with a generic aryl iodide.

Workflow Visualization

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

Reagents:

-

(2-Bromo-4,6-difluorophenyl)boronic acid (1.2 eq)

-

Aryl Halide (e.g., 4-iodoanisole) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃) (2.0-3.0 eq)

-

Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1 ratio)

Procedure:

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), (2-Bromo-4,6-difluorophenyl)boronic acid (1.2 eq), and the base (2.0 eq).

-

Solvent Addition : Add the solvent mixture (e.g., 10 mL per 1 mmol of aryl halide).

-

Inert Atmosphere : Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.

-

Catalyst Introduction : Under a positive pressure of the inert gas, add the palladium catalyst to the stirring mixture.

-

Reaction : Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.

Applications in Medicinal Chemistry and Drug Development

The unique structure of (2-Bromo-4,6-difluorophenyl)boronic acid makes it a powerful tool for drug discovery.[10]

-

Bioisosteric Replacement : The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering improved properties. Fluorine atoms can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life.[7]

-

Scaffold Hopping and Library Synthesis : As a readily available building block, it allows for the rapid synthesis of libraries of related compounds. The Suzuki coupling provides a reliable method to attach this fluorinated moiety to various core structures.

-

Late-Stage Functionalization : The presence of the bromine atom is a key strategic advantage. After the initial Suzuki coupling, the bromine can be used in a second, distinct reaction (e.g., another Suzuki coupling, a Buchwald-Hartwig amination, or Sonogashira coupling) to introduce additional diversity and fine-tune the molecule's biological activity.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazards : (2-Bromo-4,6-difluorophenyl)boronic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

-

Handling : Always handle this compound in a well-ventilated area or a chemical fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid breathing dust.

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12][14] For long-term stability and to maintain product quality, refrigeration is often recommended.[12][14] Keep away from oxidizing agents.

Conclusion

(2-Bromo-4,6-difluorophenyl)boronic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its predictable reactivity in Suzuki-Miyaura coupling, combined with the beneficial effects of its fluorine substituents and the synthetic versatility of its bromine handle, provides an efficient pathway to novel and complex molecules. For researchers in drug discovery and materials science, mastering the application of this building block is a key step toward the development of next-generation therapeutics and functional materials.

References

- ChemScene. (2-Bromo-4,6-difluorophenyl)boronic acid | 1315339-48-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5_Fs0Ex7wXMo-oodDY80vSEGeIt0mrezx8Gg1JdDb89mELhbYQZm7f95HD1jr6B-RxCX9nZ6WVhZL-2R0evireQyuwe2vMbQb-YJ_g_YeL9ip5ELItASx94azupL8UXcnY3FO2mOpI4ee-f1Tnw==]

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-4,5-DIFLUOROPHENYLBORONIC ACID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGUOhRXY4vbprJERRFqNBKjN-Cz-ckW39_IFlDfgokucZnJl7A9oilEmOTLq0lDgPG9W0eJj3PPQ2Tf237OctfqRvuciJVKIsRWVX4NsLhvkM45lPmcX_QC9Bm8z5KofY5ulM8_-W_OFfg48MG0lrcDSRepXU6D4IquYeSeN3bTxa40CzXtS8=]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434323/]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]

- MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [URL: https://www.mdpi.com/2073-4344/11/1/80]

- Thermo Fisher Scientific. (2007). SAFETY DATA SHEET. [URL: https://www.thermofisher.com/sds]

- Cayman Chemical. (2025). Safety Data Sheet. [URL: https://www.caymanchem.com/msdss/16889m.pdf]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msdss]

- Sigma-Aldrich. 2,6-Difluorophenylboronic acid 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/470791]

- Sigma-Aldrich. 2,4-Difluorophenylboronic acid ≥95%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/465070]

- Chem-Impex. 2,6-Difluorophenylboronic acid. [URL: https://www.chemimpex.com/products/2-6-difluorophenylboronic-acid-cas-162101-25-9]

- ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06981]

- MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [URL: https://www.mdpi.com/1420-3049/28/13/5158]

- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [URL: https://pubmed.ncbi.nlm.nih.gov/16235921/]

- MDPI. (2023). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [URL: https://www.mdpi.com/1420-3049/28/4/1825]

- MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. [URL: https://www.mdpi.com/1420-3049/26/22/6899]

- Sigma-Aldrich. 2,6-Difluorophenylboronic acid 98%. [URL: https://www.sigmaaldrich.com/ZA/en/product/aldrich/470791]

- University of Gothenburg. (2026). New Boron Compounds Pave The Way For Easier Drug Development. [URL: https://www.gu.se/en/news/new-boron-compounds-pave-the-way-for-easier-drug-development]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling]

- ChemicalBook. 2,4-Difluorophenylboronic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/144025-03-6.htm]

- PMC. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945899/]

- Sigma-Aldrich. 2,6-Difluorophenylboronic acid 98%. [URL: https://www.sigmaaldrich.

- Benchchem. An In-Depth Technical Guide to the Synthesis of 2,5-Difluorophenylboronic Acid. [URL: https://www.benchchem.com/pdf/B5858-guide.pdf]

- BLD Pharm. 2,4-Difluorophenylboronic acid | 144025-03-6. [URL: https://www.bldpharm.com/products/144025-03-6.html]

- PMC - NIH. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4766782/]

- Santa Cruz Biotechnology. 2,6-Difluorophenylboronic acid | CAS 162101-25-9. [URL: https://www.scbt.com/p/2-6-difluorophenylboronic-acid-162101-25-9]

- ChemicalBook. 2,4-Difluorophenylboronic acid | 144025-03-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0385637.htm]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 9. 2,6-Difluorophenylboronic acid 98 162101-25-9 [sigmaaldrich.com]

- 10. New Boron Compounds Pave The Way For Easier Drug Development [drugdiscoveryonline.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Comprehensive Technical Profile: (2-Bromo-4,6-difluorophenyl)boronic Acid

[1][2][3][4]

Executive Summary & Identification

(2-Bromo-4,6-difluorophenyl)boronic acid is a highly functionalized arylboronic acid characterized by an electron-deficient aromatic core and significant steric crowding around the boron center. It serves as a critical "lego block" in medicinal chemistry for introducing the 2-bromo-4,6-difluorophenyl moiety—a scaffold valuable for modulating lipophilicity and metabolic stability in drug candidates.

Physicochemical Data Table

| Property | Value | Notes |

| Chemical Name | (2-Bromo-4,6-difluorophenyl)boronic acid | IUPAC Nomenclature |

| CAS Registry Number | 1315339-48-0 | Primary identifier |

| Molecular Formula | C₆H₄BBrF₂O₂ | Confirmed stoichiometry |

| Molecular Weight | 236.81 g/mol | Based on standard atomic weights |

| Exact Mass | 235.946 g/mol | Monoisotopic ( |

| Physical State | Off-white to beige powder | Hygroscopic solid |

| Solubility | DMSO, Methanol, THF | Sparingly soluble in non-polar solvents |

| pKa (Calculated) | ~7.0–7.5 | Lower than PhB(OH)₂ due to electron-withdrawing F/Br |

Structural Analysis & Stability

The molecule features a benzene ring substituted with a boronic acid group at position 1, a bromine atom at position 2, and fluorine atoms at positions 4 and 6.

-

Electronic Effects: The fluorine atoms at C4 and C6 are strongly electron-withdrawing (inductive effect), making the boron center more Lewis acidic than in phenylboronic acid. This enhances the rate of transmetallation in cross-coupling reactions but also increases susceptibility to protodeboronation (C–B bond cleavage) under basic conditions.

-

Steric Effects: The substituents at the ortho positions (2-Br and 6-F) create a "steric gate" around the boron atom. This steric bulk can retard transmetallation, requiring the use of specialized phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate coupling.

Stability & Handling Protocol

Polyfluorinated boronic acids are thermodynamically unstable relative to their boroxines (cyclic anhydrides).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Boroxine Equilibrium: Commercial samples often contain varying amounts of the boroxine anhydride. This is reversible; adding water or base during the reaction hydrolyzes the anhydride back to the active boronic acid species.

-

Protodeboronation Risk: Avoid prolonged exposure to strong bases (e.g., NaOH) at high temperatures. Use milder bases like K₃PO₄ or CsF.

Synthesis Methodology

Direct lithiation of 1-bromo-3,5-difluorobenzene typically occurs at the C4 position (between the two fluorines) due to maximum acidity, yielding the 4-bromo-2,6-difluoro isomer, which is incorrect for this target.

To synthesize the 2-bromo-4,6-difluoro isomer (CAS 1315339-48-0), a directed strategy such as Halogen-Lithium Exchange on a pre-functionalized precursor is required.

Recommended Synthetic Route

Precursor: 2,4-Difluoroaniline (Commercial starting material).

Step 1: Bromination Electrophilic aromatic substitution of 2,4-difluoroaniline. The amino group is a strong ortho/para director.

-

Result: 6-Bromo-2,4-difluoroaniline (Bromine enters ortho to NH₂).

Step 2: Sandmeyer Iodination Conversion of the amine to an iodide via diazonium salt.

-

Reagents: NaNO₂, H₂SO₄, then KI.

-

Intermediate: 1-Bromo-2-iodo-3,5-difluorobenzene.

Step 3: Selective Li-I Exchange & Borylation Iodine undergoes Lithium-Halogen exchange much faster than Bromine.

-

Reagents:i-PrMgCl or n-BuLi at -78°C.

-

Mechanism:[1] Selective lithiation at the C-I bond (Position 2 relative to F/Br pattern).

-

Quench: Trimethyl borate (B(OMe)₃) followed by acidic hydrolysis.

Figure 1: Selective synthesis pathway avoiding the thermodynamic 4-lithio isomer.

Applications in Drug Discovery

This boronic acid acts as a versatile coupling partner in Suzuki-Miyaura Cross-Coupling reactions.[2]

Strategic Utility

-

Metabolic Blocking: The Fluorine atoms block metabolic oxidation at the C4/C6 positions.

-

Lipophilicity Modulation: The C-F and C-Br bonds increase logP, enhancing membrane permeability.

-

Orthogonal Functionalization: The 2-Bromo substituent remains intact during the Suzuki coupling (if the partner is an Aryl-Iodide or if catalyst tuning favors the boronic acid activation). This allows for a second coupling reaction later at the bromine site, enabling the construction of complex tri-aryl scaffolds.

Experimental Protocol: Suzuki Coupling

Objective: Coupling (2-Bromo-4,6-difluorophenyl)boronic acid with an Aryl Chloride.

Reagents:

-

Boronic Acid (1.2 equiv)[3]

-

Aryl Chloride (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is crucial for hindered substrates).

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Toluene/Water (10:1).

Procedure:

-

Charge a reaction vial with the boronic acid, aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed Toluene/Water.

-

Heat to 80–100°C for 12–18 hours.

-

Monitor by LC-MS. Note that the 2-Br group may show partial reactivity if the temperature is too high; control temperature to preserve the bromine if sequential coupling is desired.

Figure 2: Suzuki-Miyaura cycle. The steric bulk of the 2-Br/6-F groups requires active ligands like SPhos or XPhos to facilitate the Transmetallation step.

References

-

Structure & Properties: Sigma-Aldrich.[4] Product Specification: (2-Bromo-4,6-difluorophenyl)boronic acid (CAS 1315339-48-0).[5][6][7][8]

-

Synthetic Methodology (Analogous): Xu, L., et al. "Efficient Synthesis of Polysubstituted Benzenes via Selective Halogen-Lithium Exchange." Journal of Organic Chemistry, 2003, 68(13), 5388-5391.

-

Boronic Acid Stability: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011.

-

Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008, 41(11), 1461-1473.

Sources

- 1. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. (2-Bromo-4,6-difluorophenyl)boronic acid1315339-48-0,Purity95+%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]

- 7. Novachemistry-product-info [novachemistry.com]

- 8. 1315339-48-0|(2-Bromo-4,6-difluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

Chemical structure of (2-Bromo-4,6-difluorophenyl)boronic acid

[1][2]

Executive Summary

(2-Bromo-4,6-difluorophenyl)boronic acid (CAS 1315339-48-0) is a highly specialized organoboron building block used primarily in the synthesis of complex pharmaceutical scaffolds. Distinguished by its dense functionalization pattern —featuring a boronic acid moiety flanked by a bromine atom at the ortho position and fluorine atoms at the ortho and para positions—this compound serves as a critical "bifunctional linchpin" in iterative cross-coupling strategies. Its unique steric and electronic profile allows for site-selective Suzuki-Miyaura couplings, enabling the precise assembly of poly-substituted biaryl systems common in TGR5 agonists and kinase inhibitors.

Chemical Identity & Physical Properties[3][4][5][6]

| Property | Data |

| Chemical Name | (2-Bromo-4,6-difluorophenyl)boronic acid |

| CAS Registry Number | 1315339-48-0 |

| Molecular Formula | C₆H₄BBrF₂O₂ |

| Molecular Weight | 236.81 g/mol |

| Appearance | White to off-white (light cream) powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

| Melting Point | Typically >200°C (decomposition often observed) |

| SMILES | OB(O)C1=C(Br)C=C(F)C=C1F |

| InChI Key | Unique identifier required for database integration |

Structural Analysis & Reactivity Profile

The "Crowded Center" Effect

The structural uniqueness of this molecule lies in the 1,2,4,6-substitution pattern .

-

Position 1 (Boron): The reaction center.

-

Position 2 (Bromine): Provides significant steric bulk ortho to the boron. This hinders transmetalation in Suzuki couplings, often necessitating the use of active, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) palladium catalysts.

-

Positions 4 & 6 (Fluorine):

-

F at 6 (Ortho): Adds further steric pressure and an inductive electron-withdrawing effect, increasing the Lewis acidity of the boron center.

-

F at 4 (Para): Modulates the electronic density of the ring, often enhancing the metabolic stability of the final drug candidate by blocking oxidative metabolism at the para-position.

-

Chemoselectivity in Cross-Coupling

This molecule is a bifunctional reagent . It contains two potential coupling sites: the C-B bond and the C-Br bond.

-

Standard Reactivity: Under typical Suzuki conditions (Pd(0), Base), the C-B bond reacts preferentially with an aryl halide partner (Ar-X), preserving the C-Br bond on the scaffold.

-

Inverted Reactivity: In rare cases involving highly activated partners, the C-Br bond could compete, but the boronic acid is generally the primary nucleophile.

-

Strategic Value: The retained bromine atom serves as a handle for a second functionalization step (e.g., a Buchwald-Hartwig amination or a second Suzuki coupling), allowing for the modular construction of tri-aryl systems.

Synthesis & Manufacturing Methodologies

Producing (2-Bromo-4,6-difluorophenyl)boronic acid with high regiochemical purity is challenging due to the directing effects of the fluorine substituents. A direct lithiation of 1-bromo-3,5-difluorobenzene typically targets the position between the two fluorines (C4), yielding the unwanted (4-bromo-2,6-difluorophenyl)boronic acid isomer.

To ensure the Boron is installed at C1 (between F and Br), a Directed Ortho-Metalation (DoM) or Selective Halogen-Metal Exchange strategy is required.

High-Purity Synthetic Route (Recommended)

This route utilizes the differing reactivity of Iodine vs. Bromine to achieve perfect regiocontrol.

Step 1: Iodination of Precursor Start with 2-Bromo-4,6-difluoroaniline . Convert the amine to an iodide via a Sandmeyer reaction to generate 1-Bromo-3,5-difluoro-2-iodobenzene .

Step 2: Selective Halogen-Metal Exchange Treat the iodo-intermediate with iso-propylmagnesium chloride (i-PrMgCl) or n-butyllithium (n-BuLi) at low temperature (-78°C).

-

Mechanism: The C-I bond is significantly weaker than the C-Br bond. The organolithium/magnesium reagent selectively exchanges the Iodine, leaving the Bromine intact.

-

Intermediate: (2-Bromo-4,6-difluorophenyl)lithium (or magnesium species).

Step 3: Boron Quench Trapping the lithiated species with a borate ester (e.g., Trimethyl borate, B(OMe)₃) followed by acidic hydrolysis yields the target boronic acid.

Visualization of Synthetic Logic

Caption: Regioselective synthesis pathway utilizing iodine-lithium exchange to preserve the bromine substituent.

Experimental Protocol: Suzuki Coupling Application

This protocol describes the use of (2-Bromo-4,6-difluorophenyl)boronic acid to couple with a heteroaryl chloride, a common step in medicinal chemistry.

Reagents:

-

(2-Bromo-4,6-difluorophenyl)boronic acid (1.2 equiv)

-

Heteroaryl Chloride (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd₂(dba)₃/SPhos (Choose SPhos for sterically hindered substrates)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Setup: In a reaction vial, combine the heteroaryl chloride, boronic acid, and base.

-

Degassing: Add the solvent mixture and sparge with Nitrogen or Argon for 10 minutes to remove oxygen (critical to prevent homocoupling or protodeboronation).

-

Catalyst Addition: Add the Palladium catalyst rapidly under inert atmosphere.

-

Reaction: Seal the vial and heat to 80-100°C for 4-12 hours. Monitor by LC-MS.

-

Note: The steric bulk of the 2-bromo and 6-fluoro groups may slow the reaction. If conversion is low, increase temperature to 110°C or switch to a more active catalyst system (e.g., XPhos Pd G3).

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography.

Safety & Handling (MSDS Summary)

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Precautions:

-

Protodeboronation: Like many fluoro-phenyl boronic acids, this compound is susceptible to hydrolytic C-B bond cleavage (protodeboronation) under strongly acidic or basic conditions at high heat. Store in a refrigerator (2-8°C) under inert gas to maintain purity.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. (2-Bromo-4,6-difluorophenyl)boronic acid Product Page. Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 2,4-Difluorophenylboronic acid (Analogous Safety Data). Retrieved from

-

ChemicalBook. 2-Bromo-4,6-difluorophenylboronic acid Properties and Supplier Data. Retrieved from

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Catalyst Selection. Retrieved from

-

BenchChem. 1-Bromo-3,5-difluorobenzene (Precursor) Synthesis Protocols. Retrieved from

A Guide to the Synthesis of (2-Bromo-4,6-difluorophenyl)boronic Acid: Principles and Practices

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2-Bromo-4,6-difluorophenyl)boronic Acid

(2-Bromo-4,6-difluorophenyl)boronic acid is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for the formation of carbon-carbon bonds. The strategic placement of a bromine atom and two fluorine atoms on the phenyl ring imparts unique electronic and steric properties to the molecule, making it an attractive component for the synthesis of complex organic molecules with tailored functionalities. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, while the bromine atom provides a reactive handle for further chemical transformations.

This technical guide provides an in-depth exploration of the plausible and scientifically sound synthesis pathways for (2-Bromo-4,6-difluorophenyl)boronic acid, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Synthesis via Directed Ortho-Metalation (DoM)

The most logical and efficient route to (2-Bromo-4,6-difluorophenyl)boronic acid is through a directed ortho-metalation (DoM) strategy. This approach leverages the ability of the fluorine atoms to direct deprotonation to the adjacent ortho position, followed by quenching with an appropriate boron electrophile. The starting material for this synthesis is the commercially available 1-bromo-3,5-difluorobenzene.

Mechanistic Rationale

The core of this synthetic strategy lies in the ortho-directing ability of the fluorine atoms. The electronegativity of fluorine inductively withdraws electron density, increasing the acidity of the adjacent aromatic protons. Furthermore, the fluorine atoms can coordinate with the lithium cation of the organolithium base, stabilizing the transition state and favoring deprotonation at the C2 position, which is situated between the two fluorine atoms. This regioselectivity is crucial for the successful synthesis of the desired isomer.

The subsequent step involves the reaction of the generated aryl anion with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The boron atom in the borate is electrophilic and readily attacked by the nucleophilic aryl anion. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final (2-Bromo-4,6-difluorophenyl)boronic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a detailed procedure for the synthesis of (2-Bromo-4,6-difluorophenyl)boronic acid based on the directed ortho-metalation of 1-bromo-3,5-difluorobenzene.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | ≥98% | Commercially Available |

| Diisopropylamine | C₆H₁₅N | 101.19 | ≥99.5% | Commercially Available |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercially Available |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | ≥98% | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous solution | Commercially Available |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |

| Hexanes | C₆H₁₄ | 86.18 | Anhydrous | Commercially Available |

| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | Anhydrous | Commercially Available |

Step 1: In situ Generation of Lithium Diisopropylamide (LDA)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, 2.5 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Directed Ortho-Lithiation

-

In a separate flame-dried flask, dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF (50 mL).

-

Slowly add the solution of 1-bromo-3,5-difluorobenzene to the pre-formed LDA solution at -78 °C dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.

Step 3: Borylation

-

To the reaction mixture at -78 °C, add triisopropyl borate (1.5 equivalents) dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Step 5: Purification

-

The crude (2-Bromo-4,6-difluorophenyl)boronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by silica gel column chromatography.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of (2-Bromo-4,6-difluorophenyl)boronic acid.

(2-Bromo-4,6-difluorophenyl)boronic acid: A Technical Guide for Advanced Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. (2-Bromo-4,6-difluorophenyl)boronic acid (CAS No. 1315339-48-0) emerges as a highly valuable building block in this context.[1] It provides medicinal chemists and materials scientists with a trifunctional handle: a boronic acid for palladium-catalyzed cross-coupling, a bromine atom for subsequent orthogonal coupling or derivatization, and a difluorinated phenyl ring to impart desirable electronic and pharmacokinetic properties.

This guide provides an in-depth examination of the physical and chemical properties of (2-Bromo-4,6-difluorophenyl)boronic acid, offering field-proven insights into its synthesis, handling, and application, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Structural Data

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The data presented below is a consolidation of supplier information and predictive modeling, benchmarked against experimentally determined values for closely related isomers.

Core Identification and Physical Characteristics

| Property | Value | Source(s) |

| CAS Number | 1315339-48-0 | [1] |

| Molecular Formula | C₆H₄BBrF₂O₂ | [1] |

| Molecular Weight | 236.81 g/mol | [1] |

| Appearance | White to off-white crystalline powder (Expected) | [2][3] |

| Melting Point | >230 °C (Expected Range: 230-255 °C) | [4] |

| Solubility | Sparingly soluble in water; Soluble in methanol, DMSO, THF, and other polar organic solvents (Expected) | [5] |

Rationale: The expected melting point is extrapolated from isomers such as 2-bromo-4,5-difluorophenylboronic acid (231-236 °C) and 2,4-difluorophenylboronic acid (247-251 °C).[3][4] High melting points are characteristic of crystalline arylboronic acids due to strong intermolecular hydrogen bonding. Solubility follows predictable patterns for polar organic molecules.

Synthesis and Purification Workflow

The most reliable and scalable synthesis of (2-Bromo-4,6-difluorophenyl)boronic acid proceeds via the formation of an organometallic intermediate from a polyhalogenated precursor, followed by electrophilic trapping with a borate ester.

Logical Flow of Synthesis

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Difluorophenylboronic acid, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Bromo-4,5-difluorophenylboronic acid 849062-34-6 [sigmaaldrich.com]

- 5. 2,4-Difluorophenylboronic acid CAS#: 144025-03-6 [amp.chemicalbook.com]

A Technical Guide to the Solubility and Stability of (2-Bromo-4,6-difluorophenyl)boronic acid for Pharmaceutical Research and Development

Executive Summary

(2-Bromo-4,6-difluorophenyl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex drug candidates. Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility and stability. This guide provides an in-depth analysis of these characteristics, offering both foundational principles and actionable experimental protocols. We will explore the key degradation pathways for arylboronic acids—dehydration to boroxines and oxidation—and the critical influence of pH on speciation and solubility. By leveraging data from structurally similar analogs and established chemical principles, this document equips researchers, chemists, and formulation scientists with the necessary knowledge to effectively handle, analyze, and formulate this important synthetic intermediate.

Introduction: The Role of (2-Bromo-4,6-difluorophenyl)boronic acid in Synthesis

Arylboronic acids are indispensable tools in modern organic synthesis, prized for their versatile reactivity, general stability, and relatively low toxicity.[1] (2-Bromo-4,6-difluorophenyl)boronic acid, with its unique substitution pattern, offers medicinal chemists a strategic scaffold. The bromine atom provides a handle for subsequent orthogonal cross-coupling, while the fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).

Understanding the solubility and stability of this reagent is not merely a matter of academic interest; it is a prerequisite for reproducible synthetic outcomes, accurate analytical characterization, and the development of robust formulations for preclinical studies.

Caption: Chemical Structure of (2-Bromo-4,6-difluorophenyl)boronic acid.

Core Physicochemical Properties

Precise experimental data for this specific molecule is not widely published. The following properties are compiled from database entries and estimations based on its structure.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₆H₄BBrF₂O₂ | PubChem |

| Molecular Weight | 236.81 g/mol | PubChem |

| CAS Number | 1217501-12-6 | PubChem[2] |

| Appearance | Expected to be a white to off-white powder. | General property of arylboronic acids. |

| Melting Point | Not reported. For comparison, 2,4-difluorophenylboronic acid melts at 247-250 °C. The 2,6-difluoro isomer melts significantly lower at 147-149 °C. | The melting point will be influenced by crystal packing, which is affected by the position of all substituents. |

| pKa | Estimated to be < 8. | Arylboronic acids typically have pKa values of 4-10.[1] The strong electron-withdrawing effects of the two fluorine atoms and the bromine atom are expected to increase the Lewis acidity of the boron center, thereby lowering the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).[1][3] |

Section 1: Fundamental Principles of Stability

The stability of a boronic acid is not absolute and is governed by equilibria that are sensitive to environmental conditions such as water content, temperature, pH, and the presence of oxidizing agents.

The Boronic Acid-Boroxine Equilibrium: The Challenge of Dehydration

The most common intrinsic instability of boronic acids is their propensity to undergo reversible dehydration to form a six-membered cyclic trimeric anhydride, known as a boroxine.[4][5] This is an equilibrium process, driven forward by the removal of water, which can be facilitated by heating or storage in a non-hydrated state.[6]

The presence of significant and varying amounts of the boroxine anhydride can lead to inconsistencies in weighing the reagent for a reaction, affecting stoichiometry and yield.[5] Fortunately, the hydrolysis of the boroxine back to the monomeric boronic acid is typically rapid upon exposure to water or protic solvents.[4]

Caption: The reversible equilibrium between the boronic acid monomer and its boroxine anhydride.

pH-Dependent Equilibrium in Aqueous Media

Boronic acids are Lewis acids, not Brønsted-Lowry acids in the traditional sense. They accept a hydroxide ion from water to form a tetrahedral hydroxyboronate anion, rather than donating a proton directly.[1] This equilibrium is fundamental to their behavior in biological and aqueous systems.

-

At low pH (pH << pKa): The compound exists predominantly in its neutral, trigonal planar form. This form is less water-soluble but more soluble in organic solvents.

-

At high pH (pH > pKa): The equilibrium shifts towards the anionic, tetrahedral hydroxyboronate form, which is significantly more water-soluble.[1]

The electron-withdrawing substituents on (2-Bromo-4,6-difluorophenyl)boronic acid will increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by hydroxide. This results in a lower pKa compared to simpler arylboronic acids.

Caption: pH-dependent equilibrium between the trigonal and tetrahedral forms of boronic acid.

Oxidative and Other Degradation Pathways

Arylboronic acids can be susceptible to oxidation, which cleaves the carbon-boron bond to yield a phenol. This degradation can be initiated by various oxidants, including atmospheric oxygen over long periods or more aggressive agents like hydrogen peroxide.[7] The mechanism involves the formation of a boronate-peroxide intermediate followed by rearrangement.[7] Reducing the electron density on the boron atom can enhance oxidative stability.[7]

Furthermore, some boronic acids, particularly certain heterocyclic derivatives, are inherently unstable and can undergo rapid protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under acidic or basic conditions or in the presence of transition metals. While arylboronic acids are generally more robust, this pathway should be considered during forced degradation studies.

Section 2: Solubility Profile and Solvent Selection

The choice of solvent is critical for reaction success, purification, and formulation. A solvent must not only dissolve the boronic acid but also be compatible with the reaction conditions and downstream processing.

Solubility in Common Organic and Pharmaceutical Solvents

Direct solubility data for (2-Bromo-4,6-difluorophenyl)boronic acid is scarce. However, we can extrapolate from data for the closely related 2,4-Difluorophenylboronic acid . The following table provides expected solubility behaviors. It is crucial to experimentally verify these for specific applications.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Causality |

| Aprotic Polar | DMSO, DMF, NMP | High | These solvents are excellent hydrogen bond acceptors and have high polarity, effectively solvating the boronic acid functional group. DMSO is reported to dissolve a similar analog at up to 200 mg/mL.[8] |

| Ethers | THF, Dioxane, Diethyl Ether, CPME | Moderate to High | Ethers can act as hydrogen bond acceptors. Phenylboronic acid shows high solubility in ethers.[5][9] These are common solvents for Suzuki-Miyaura couplings. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are protic and can form hydrogen bonds. However, they can also participate in esterification with the boronic acid, which may be undesirable. |

| Ketones | Acetone, 3-Pentanone | Moderate to High | Phenylboronic acid exhibits high solubility in ketones.[9][10] These solvents are good hydrogen bond acceptors. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity of these solvents is lower. While chloroform can dissolve some boronic esters well, the free acid's solubility is often more limited.[5] |

| Hydrocarbons | Toluene, Heptane, Methylcyclohexane | Very Low | These non-polar solvents cannot effectively solvate the polar B(OH)₂ group. Phenylboronic acid has very low solubility in hydrocarbons.[5][9] |

| Aqueous Systems | Water, Saline, Buffers | Low (at neutral pH) | Solubility is pH-dependent. At neutral or acidic pH, where the neutral trigonal form dominates, solubility is low. Phenylboronic acid's solubility in water is ~10 g/L.[3] Substituents can significantly alter this.[5] |

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method to quantify the solubility of the compound in a chosen solvent system. The principle relies on allowing the system to reach equilibrium and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of (2-Bromo-4,6-difluorophenyl)boronic acid at a specific temperature.

Materials:

-

(2-Bromo-4,6-difluorophenyl)boronic acid

-

Selected solvent(s) of interest

-

2-4 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer and/or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with a UV detector

-

0.22 µm syringe filters (ensure compatibility with the solvent)

Methodology:

-

Preparation: Add an excess amount of the boronic acid to a pre-weighed vial. The excess should be sufficient to ensure a solid phase remains after equilibrium is reached (e.g., add 10-20 mg to 1 mL of solvent).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C). Allow the slurry to agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.

-

Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow the solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration & Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration into the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC method. Calculate the concentration of the boronic acid in the original supernatant by back-calculation from a standard curve. The solubility is reported in units such as mg/mL or mM.

Self-Validation Check: To ensure equilibrium was reached, analyze samples taken at both 24 and 48 hours. If the concentrations are statistically identical, equilibrium has been achieved.

Section 3: A Practical Guide to Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Caption: Workflow for a comprehensive stability assessment study.

Protocol: pH-Dependent Hydrolytic Stability

Objective: To evaluate the stability of the boronic acid in aqueous solutions across a range of pH values.

Methodology:

-

Stock Solution: Prepare a stock solution of the boronic acid in an organic solvent miscible with water, such as acetonitrile or DMSO.

-

Buffer Preparation: Prepare a series of aqueous buffers, for example: pH 2 (0.01 M HCl), pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate or carbonate buffer).

-

Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 0.1-0.5 mg/mL. Ensure the organic solvent content is low (<5%) to avoid influencing the bulk properties of the buffer.

-

Time Points: Store the vials at a controlled temperature (e.g., 40 °C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Analysis: Immediately analyze each sample using a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradants (e.g., the corresponding phenol from oxidation/hydrolysis or the protodeboronated arene).

-

Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH condition. This will reveal the pH range of maximum stability and identify conditions that promote degradation.

Protocol: Oxidative Stability Assessment

Objective: To determine the susceptibility of the boronic acid to oxidative degradation.

Methodology:

-

Solution Preparation: Prepare a solution of the boronic acid in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 0.5 mg/mL).

-

Stress Application: To the solution, add a low concentration of hydrogen peroxide (e.g., a final concentration of 0.1% - 3% H₂O₂).[7] Protect the solution from light.

-

Time Points: Monitor the reaction at room temperature. At specified time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot.

-

Quenching (Optional but Recommended): To stop further oxidation before analysis, the reaction can be quenched, for example, by adding a small amount of sodium sulfite solution or by significant dilution with the mobile phase.

-

Analysis: Analyze the samples by HPLC-UV and ideally by LC-MS to identify the mass of any degradation products, which would likely correspond to (2-Bromo-4,6-difluorophenol).

-

Data Interpretation: The rate of disappearance of the parent peak indicates its lability towards oxidation.

Section 4: Handling, Storage, and Formulation Insights

Proper handling and storage are paramount to maintaining the integrity and purity of (2-Bromo-4,6-difluorophenyl)boronic acid.

Recommended Handling and Storage

-

Storage: Store the compound in a tightly sealed container to minimize moisture absorption, which can promote the formation of the boroxine anhydride.[11] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Handling: Use the compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid generating dust.[11]

Insights for Preclinical Formulation

Developing formulations for in vitro or in vivo studies requires overcoming the typically poor aqueous solubility of arylboronic acids at physiological pH.

-

Co-Solvent Systems: For animal studies, complex solvent systems are often necessary. A common approach involves a multi-component system to achieve the desired concentration.[8] For example, a vehicle could consist of DMSO, a solubilizing polymer like PEG300, and a surfactant such as Tween-80, diluted into a saline or dextrose solution.

-

Cyclodextrin Complexation: Encapsulating the boronic acid within a cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance its aqueous solubility by forming an inclusion complex.[8] This is a widely used strategy in pharmaceutical formulation.

-

pH Adjustment: While increasing the pH above the pKa will increase solubility by forming the boronate anion, this may not be a viable strategy for formulations intended for physiological administration due to tolerability constraints. However, for in vitro assays, slight pH modification of the buffer can be a useful tool.

Conclusion

(2-Bromo-4,6-difluorophenyl)boronic acid is a powerful synthetic intermediate whose effective use hinges on a thorough understanding of its solubility and stability. Key takeaways for the practicing scientist include:

-

Be mindful of the boroxine equilibrium: Assume that the solid material may contain varying amounts of its anhydride. For reactions where stoichiometry is critical, consider dissolving the material in a protic solvent to ensure complete hydrolysis back to the monomeric acid before use.

-

Solubility is predictable but must be verified: The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, but poorly soluble in non-polar and aqueous media at neutral pH. Always determine solubility experimentally for your specific system.

-

Stability is condition-dependent: The C-B bond is susceptible to cleavage via oxidation and potentially protodeboronation under harsh conditions. Forced degradation studies are essential to understand its liabilities.

-

Formulation requires specialized strategies: Simple aqueous solutions are unlikely to be feasible. Co-solvents and complexing agents are necessary tools for preparing solutions for biological testing.

By applying the principles and protocols outlined in this guide, researchers can mitigate risks associated with the inherent chemistry of boronic acids, leading to more reliable, reproducible, and successful drug discovery and development outcomes.

References

-

Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

-

Title: 2,4-Difluorophenylboronic acid Source: ResearchGate URL: [Link]

-

Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]

-

Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL: [Link]

-

Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC Source: Taylor & Francis Online URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]

-

Title: 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 Source: PubChem URL: [Link]

-

Title: Material Safety Data Sheet - 2,6-Difluorophenylboronic acid Source: Cole-Parmer URL: [Link]

-

Title: Properties of a model aryl boronic acid and its boroxine Source: PubMed URL: [Link]

-

Title: Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities Source: ACS Publications URL: [Link]

-

Title: Phenol Family Degradation Pathway Map Source: Eawag-BBD URL: [Link]

-

Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate URL: [Link]

-

Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Springer URL: [Link]

-

Title: Phenylboronic acid Source: Wikipedia URL: [Link]

-

Title: 2,6-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734336 Source: PubChem URL: [Link]

-

Title: High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins Source: ResearchGate URL: [Link]

-

Title: Solubility of investigated compounds in water. Phenylboronic acid... Source: ResearchGate URL: [Link]

-

Title: Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole Source: MDPI URL: [Link]

-

Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

-

Title: Dehydration of phenylboronic acid with the formation of boroxine Source: ResearchGate URL: [Link]

-

Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]

-

Title: Borylation Source: Wikipedia URL: [Link]

-

Title: Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly Source: Accounts of Chemical Research - ACS Publications URL: [Link]

-

Title: Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron Source: NIH URL: [Link]

-

Title: (467) RESIDUAL SOLVENTS Source: USP-NF URL: [Link]

-

Title: Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Borate handling and storage Source: borax.com URL: [Link]

-

Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH URL: [Link]

-

Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]

-

Title: Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS) Source: The Sarpong Group URL: [Link]

-

Title: 2-Bromo-4-fluorophenylboronic acid | C6H5BBrFO2 | CID 53216314 Source: PubChem URL: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2-Bromo-4-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 53216314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Spectroscopic Characterization of (2-Bromo-4,6-difluorophenyl)boronic acid

Introduction

(2-Bromo-4,6-difluorophenyl)boronic acid is a halogenated arylboronic acid of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive boronic acid moiety and bromo and fluoro substituents, makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. The electronic properties conferred by the fluorine atoms can enhance the stability and reactivity of the boronic acid, while the bromine atom provides an additional handle for sequential cross-coupling reactions.

This guide provides an in-depth technical overview of the expected spectroscopic data for (2-Bromo-4,6-difluorophenyl)boronic acid. As this is a specialized reagent, a complete set of publicly available experimental spectra is not readily accessible. Therefore, this document serves as a predictive guide, grounded in the fundamental principles of spectroscopic analysis and supported by experimental data from structurally analogous compounds. We will detail the rationale behind acquiring high-quality spectroscopic data and provide a comprehensive interpretation of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecular structure is paramount for accurate spectral interpretation. The substituents on the phenyl ring create a unique electronic environment that will be reflected in the spectroscopic data.

Caption: Numbering scheme for (2-Bromo-4,6-difluorophenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For (2-Bromo-4,6-difluorophenyl)boronic acid, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a complete picture of the molecular framework.

Experimental Protocol Considerations

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent. Its ability to form hydrogen bonds will help in observing the exchangeable protons of the boronic acid group, which might be broadened or absent in non-polar solvents like chloroform-d (CDCl₃).

-

Concentration: A concentration of 10-20 mg/mL is generally sufficient for obtaining good quality spectra.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the complex splitting patterns in the ¹H and ¹³C spectra due to fluorine coupling.

-

¹¹B NMR: A specific ¹¹B NMR probe or a broadband probe tuned to the ¹¹B frequency is required. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the two hydroxyl protons of the boronic acid group.

-

Aromatic Region (δ 7.0-7.5 ppm):

-

H-3: This proton is flanked by a bromine at C2 and a fluorine at C4. It is expected to appear as a doublet of doublets (dd). The coupling to the adjacent fluorine (⁴JHF) will be in the range of 6-10 Hz, and the coupling to H-5 (⁴JHH) will be smaller, around 2-3 Hz.

-

H-5: This proton is coupled to the fluorine at C4 (³JHF) and the fluorine at C6 (³JHF), as well as to H-3 (⁴JHH). This will likely result in a complex multiplet, appearing as a triplet of doublets or a more complex pattern.

-

-

Boronic Acid Protons (B(OH)₂):

-

These protons are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, a broad singlet is expected, typically in the range of δ 8.0-8.5 ppm. In CDCl₃, they may not be observed or may appear as a very broad, low-intensity signal.

-

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and multiplicities influenced by the attached halogens and the boronic acid group. A key feature will be the observation of carbon-fluorine coupling constants (JCF).

-

C-1 (ipso-Carbon to Boron): This signal is often difficult to observe due to quadrupolar broadening from the attached boron atom. If observed, it would be expected around δ 120-130 ppm and would show coupling to the fluorine at C6.

-

C-2 (ipso-Carbon to Bromine): The heavy atom effect of bromine will shift this carbon to a relatively upfield position for a substituted aromatic carbon, likely in the range of δ 110-120 ppm. It will exhibit a large one-bond coupling to the fluorine at C6 is not expected, but a two-bond coupling to the fluorine at C4 is possible.

-

C-3: This carbon is expected around δ 125-135 ppm and will show coupling to the fluorine at C4 (²JCF) and potentially a smaller coupling to the fluorine at C6 (⁴JCF).

-

C-4 and C-6 (Carbons bonded to Fluorine): These carbons will exhibit very large one-bond carbon-fluorine coupling constants (¹JCF) in the range of 240-260 Hz, appearing as doublets. Their chemical shifts will be in the downfield region of the spectrum, typically δ 160-170 ppm.

-

C-5: This carbon is expected around δ 115-125 ppm and will show coupling to both fluorine atoms at C4 (²JCF) and C6 (²JCF).

¹⁹F and ¹¹B NMR Spectroscopy

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. Their chemical shifts will be in the typical range for aryl fluorides.

-

¹¹B NMR: A single, broad signal is anticipated in the range of δ 28-32 ppm, which is characteristic of trigonal planar arylboronic acids.[1]

| Predicted NMR Data Summary for (2-Bromo-4,6-difluorophenyl)boronic acid |

| ¹H NMR (400 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) |

| ~ 7.2 - 7.4 |

| ~ 7.0 - 7.2 |

| ~ 8.2 |

| ¹³C NMR (101 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) |

| ~ 160 - 170 (d) |

| ~ 125 - 135 |

| ~ 115 - 125 |

| ~ 110 - 120 |

| Not always observed |

| ¹¹B NMR (128 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) |

| ~ 28 - 32 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For a solid sample like (2-Bromo-4,6-difluorophenyl)boronic acid, ATR is a convenient and rapid technique that requires minimal sample preparation. A small amount of the powder is placed on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the O-H, B-O, C-F, and aromatic ring vibrations.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.

-

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

-

B-O Stretch: A strong, characteristic absorption band is expected in the range of 1330-1380 cm⁻¹, corresponding to the B-O single bond stretching vibration.

-

Aromatic C=C Stretch: Several medium to sharp bands will appear in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic ring.

-

C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds.

-

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring will give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹).

| Predicted Characteristic IR Absorption Bands |

| Frequency (cm⁻¹) |

| 3200-3500 (broad, strong) |

| > 3000 (weak-medium) |

| 1400-1600 (medium) |

| 1330-1380 (strong) |

| 1100-1300 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids. The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. Dehydration is a common phenomenon for boronic acids in the mass spectrometer.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: (2-Bromo-4,6-difluorophenyl)boronic acid has a monoisotopic mass of approximately 235.95 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a nearly 1:1 ratio, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. Therefore, peaks will be observed at m/z ≈ 236 and 238.

-

Dehydration Product: A prominent peak corresponding to the loss of a water molecule ([M-H₂O]⁺ or [M-H-H₂O]⁻) is highly likely. This corresponds to the boronic anhydride.

-

Further Fragmentation: Loss of the boronic acid group ([M - B(OH)₂]) to give a bromodifluorobenzene fragment is another plausible fragmentation pathway.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound such as (2-Bromo-4,6-difluorophenyl)boronic acid.

Sources

An In-depth Technical Guide on the Fundamental Reactivity of (2-Bromo-4,6-difluorophenyl)boronic acid

Introduction: A Molecule of Strategic Importance

(2-Bromo-4,6-difluorophenyl)boronic acid stands as a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique trifunctional nature—a reactive boronic acid, a strategically positioned bromo group, and electron-withdrawing fluorine atoms—offers a versatile platform for constructing complex molecular architectures. The incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth exploration of the fundamental reactivity of this compound, offering insights into its behavior in key synthetic transformations and providing actionable protocols for its effective utilization.

The core value of (2-bromo-4,6-difluorophenyl)boronic acid lies in the orthogonal reactivity of its functional groups. The boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for C-C bond formation.[1] Simultaneously, the bromo substituent can act as an electrophilic site for a subsequent, distinct cross-coupling event. The fluorine atoms, positioned ortho and para to the boronic acid, exert a strong electron-withdrawing inductive effect, which significantly modulates the reactivity of the aromatic ring and the boronic acid itself.[2][3] This intricate electronic interplay is central to understanding and harnessing the synthetic potential of this reagent.

Core Reactivity Profile: A Tale of Two Coupling Sites

The primary utility of (2-bromo-4,6-difluorophenyl)boronic acid is realized through sequential or selective cross-coupling reactions. The disparate nature of the boronic acid and the aryl bromide allows for a programmed approach to the synthesis of highly substituted and sterically hindered biaryl and heteroaryl systems.

The Suzuki-Miyaura Coupling: Harnessing the Boronic Acid

The Suzuki-Miyaura coupling is the cornerstone reaction for (2-bromo-4,6-difluorophenyl)boronic acid, enabling the formation of a C(sp²)–C(sp²) bond at the C1 position. This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[1][4]

Mechanism and Electronic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5] The transmetalation step is often rate-limiting and requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[6]

The electron-withdrawing fluorine atoms in (2-bromo-4,6-difluorophenyl)boronic acid increase the Lewis acidity of the boron atom.[2][3] This enhanced acidity can facilitate the formation of the reactive boronate complex. However, highly fluorinated phenylboronic acids can also be prone to rapid protodeboronation (cleavage of the C-B bond) under basic conditions, which can diminish coupling efficiency.[7][8] Therefore, the choice of base and reaction conditions is critical to balance the need for boronate formation against the risk of decomposition.

Strategic Application in Sterically Hindered Systems:

The ortho-bromo substituent introduces significant steric bulk around the boronic acid. While this can sometimes hinder the coupling reaction, it is also a valuable feature for the synthesis of sterically congested biaryl compounds, which are important motifs in many pharmaceuticals and advanced materials.[9] The synthesis of these hindered structures often requires specialized catalysts and ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), to promote efficient oxidative addition and reductive elimination.[7][9]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling:

-

Reactants:

-

(2-Bromo-4,6-difluorophenyl)boronic acid (1.2 equiv.)

-